![molecular formula C19H12F2N2O B2718160 1-(3-Fluorobenzyl)-6-(4-fluorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile CAS No. 252058-81-4](/img/structure/B2718160.png)
1-(3-Fluorobenzyl)-6-(4-fluorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic rings (phenyl and pyridine rings), a nitrile group (-CN), a 2-oxo group (=O), and fluorine atoms. The presence of these functional groups would influence the compound’s reactivity and properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atoms could increase its lipophilicity, influencing its solubility in different solvents .Scientific Research Applications
Pharmacokinetics and Metabolism Studies
Metabolic Stability: Researchers assess how this compound is metabolized in vivo. Understanding its metabolic pathways helps predict its pharmacokinetics and potential drug interactions.
For reference:
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
6-(4-fluorophenyl)-1-[(3-fluorophenyl)methyl]-2-oxopyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12F2N2O/c20-16-7-4-14(5-8-16)18-9-6-15(11-22)19(24)23(18)12-13-2-1-3-17(21)10-13/h1-10H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXFZCOXMXMFPHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C(=CC=C(C2=O)C#N)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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